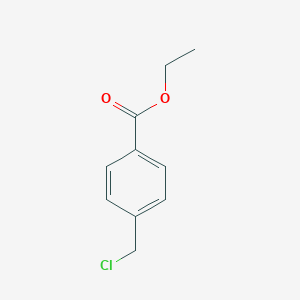

Ethyl 4-(Chloromethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124619. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTXRFNOFFGPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298608 | |

| Record name | Ethyl 4-(Chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-90-7 | |

| Record name | 1201-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(Chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(Chloromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-(chloromethyl)benzoate CAS number and properties

An In-depth Technical Guide to Ethyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The document details its chemical and physical properties, safety and handling protocols, and a representative synthetic methodology.

Core Properties and Identification

This compound, also known as 4-(Chloromethyl)benzoic Acid Ethyl Ester, is a chemical compound widely utilized in organic synthesis.[1][2] Its unique structure, featuring a reactive chloromethyl group and an ethyl ester, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]

CAS Number: 1201-90-7[1][2][4][5][6]

Molecular Formula: C₁₀H₁₁ClO₂[1][2][4][5]

Synonyms:

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 198.65 g/mol | [1][2][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Purity | >95.0% to >98.0% (GC) | [1][2] |

| Boiling Point | 280 °C | [1][5][7] |

| Density | 1.17 g/cm³ | [5] |

| Refractive Index | 1.5290 - 1.5330 | [5] |

| Flash Point | 142.3 °C | [7] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [4][5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a professional laboratory setting.

Hazard Classification:

-

GHS Pictogram: GHS05 (Corrosion)[5]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]

-

UN Number: 1760[6]

-

Hazard Class: 8 (Corrosive liquid, n.o.s.)[6]

-

Packing Group: III[6]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

-

P501: Dispose of contents/container to an approved waste disposal plant.

This chemical is intended for professional research and manufacturing use only and is not for medical or consumer applications.[2][6]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods. A common laboratory-scale approach involves the chlorination of Ethyl 4-methylbenzoate. The following protocol is a representative example adapted from similar halogenation procedures.

Objective: To synthesize this compound from Ethyl 4-methylbenzoate.

Materials:

-

Ethyl 4-methylbenzoate

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) - Caution: Potentially explosive, handle with care.

-

Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Handle only in a certified fume hood.

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-methylbenzoate (1.0 equivalent) in carbon tetrachloride.

-

Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) followed by a catalytic amount of benzoyl peroxide (approx. 0.05 equivalents).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 77°C for CCl₄).

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filtration: Filter the mixture to remove the succinimide byproduct.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the carbon tetrachloride solvent.

-

Purification (if necessary): The resulting crude product, an oil, can be further purified by silica gel chromatography if required.

This procedure is analogous to the synthesis of the bromo-derivative, ethyl 4-(bromomethyl)benzoate, where N-bromosuccinimide is used.[8]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for sequential or orthogonal modification at the ester and the chloromethyl sites. For instance, it is a precursor in the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a potential analgesic compound.[9]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis protocol described above.

Caption: Synthesis workflow for this compound.

References

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. 1201-90-7|this compound|BLD Pharm [bldpharm.com]

- 5. Ethyl 4-chloromethylbenzoate | 1201-90-7 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 9. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-(chloromethyl)benzoate: An In-depth Technical Guide on its Presumed Mechanism of Action as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the mechanism of action of ethyl 4-(chloromethyl)benzoate as an alkylating agent based on established principles of organic chemistry and chemical biology. As of the date of this publication, specific experimental data on the biological activity and detailed mechanism of this particular compound are not extensively available in the peer-reviewed scientific literature. The experimental protocols provided are generalized methods for evaluating such compounds.

Introduction

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA.[1][2] This covalent modification disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] this compound is a benzylic halide derivative. Structurally, it possesses a reactive chloromethyl group attached to a benzene ring, which is para-substituted with an ethyl carboxylate group. This combination of a good leaving group (chloride) on a benzylic carbon suggests its potential as an alkylating agent. This guide explores the theoretical mechanism of action, potential biological targets, and methodologies for the experimental validation of this compound as a DNA alkylating agent.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound as an alkylating agent is presumed to be through nucleophilic substitution, where the chloromethyl group serves as the electrophilic site for attack by nucleophiles present in biological macromolecules. The reaction can theoretically proceed via two distinct pathways: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2).

The benzylic nature of the carbon bearing the chlorine atom is a critical factor in determining the reaction mechanism. Benzyl halides can undergo both SN1 and SN2 reactions.[4] The formation of a benzyl carbocation in an SN1 reaction is stabilized by resonance of the positive charge around the benzene ring.[4] Conversely, the transition state of an SN2 reaction is also stabilized by the adjacent pi system of the aromatic ring.[4] The specific pathway is often influenced by the reaction conditions, including the nature of the nucleophile and the polarity of the solvent.[5]

Proposed Reaction Pathways

Primary Biological Target: Deoxyribonucleic Acid (DNA)

The principal pharmacological target for most alkylating agents is DNA.[3] The nucleophilic centers in DNA, particularly the nitrogen and oxygen atoms of the purine and pyrimidine bases, are susceptible to alkylation.[6] The N7 position of guanine is the most nucleophilic site in DNA and is a frequent target for alkylating agents.[7] Other potential sites of alkylation include the N3 of adenine, N3 of cytosine, and the O6 of guanine.[2]

Alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing with thymine instead of cytosine during DNA replication, resulting in G:C to A:T transition mutations.[8] Bifunctional alkylating agents can form interstrand or intrastrand cross-links in DNA, which are highly cytotoxic lesions.[3] As this compound is a monofunctional alkylating agent, it is expected to primarily form mono-adducts with DNA bases.

Cellular Consequences of DNA Alkylation

The formation of DNA adducts by this compound would trigger a cascade of cellular responses, primarily centered around DNA damage repair pathways. If the damage is extensive and overwhelms the cell's repair capacity, it can lead to the activation of apoptotic pathways.

Quantitative Data Summary

As specific quantitative data for this compound is not available in the reviewed literature, the following tables are presented as templates for the types of data that should be generated through experimental studies.

Table 1: Inferred Reaction Kinetics

| Parameter | SN1 Pathway | SN2 Pathway |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

Table 2: Template for Cytotoxicity Data (IC50 Values)

| Cell Line | Compound | IC50 (µM) - 48h | IC50 (µM) - 72h |

| MCF-7 (Breast Cancer) | This compound | Data to be determined | Data to be determined |

| A549 (Lung Cancer) | This compound | Data to be determined | Data to be determined |

| HCT116 (Colon Cancer) | This compound | Data to be determined | Data to be determined |

| Normal Fibroblasts | This compound | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and evaluation of this compound as an alkylating agent.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of similar benzyl halides and esters.

Materials:

-

4-(Chloromethyl)benzoic acid

-

Anhydrous ethanol

-

Thionyl chloride or a carbodiimide coupling agent (e.g., DCC) with DMAP

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of 4-(chloromethyl)benzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully add anhydrous ethanol (1.5 eq) dropwise at 0 °C.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with the same concentration of DMSO).

-

Incubate the plates for the desired time points (e.g., 48 and 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vitro DNA Alkylation Assay with HPLC Analysis

This protocol describes a method to assess the direct alkylation of DNA by the test compound.[10][11]

Materials:

-

Calf thymus DNA or a specific oligonucleotide sequence

-

This compound

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Enzymatic digestion mix (e.g., nuclease P1, alkaline phosphatase)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like ammonium acetate)

-

Standards of normal deoxynucleosides (dG, dA, dC, dT) and potentially synthesized alkylated standards.

Procedure:

-

Incubate a known concentration of DNA with varying concentrations of this compound in the reaction buffer at 37 °C for a set time (e.g., 24 hours).

-

Precipitate the DNA using cold ethanol to remove the unreacted compound.

-

Wash the DNA pellet with 70% ethanol and resuspend it in a digestion buffer.

-

Add the enzymatic digestion mix and incubate at 37 °C until the DNA is completely hydrolyzed to deoxynucleosides.

-

Analyze the resulting mixture of deoxynucleosides by HPLC.

-

Monitor the chromatogram at 260 nm. The appearance of new peaks that are not present in the control (untreated) DNA digest indicates the formation of DNA adducts.

-

Quantify the amount of adduct formation by comparing the peak areas to those of known standards (if available) or by making assumptions about the extinction coefficients of the adducts being similar to the parent nucleoside.

Conclusion

This compound possesses the structural features of a classic alkylating agent. Based on its benzylic halide nature, it is presumed to react with cellular nucleophiles, most notably DNA, through a nucleophilic substitution mechanism that may have both SN1 and SN2 character. The resulting DNA adducts are expected to induce cytotoxicity by disrupting essential cellular processes. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of its mechanism of action and potential as a therapeutic agent. Further research is imperative to elucidate the specific biological activities of this compound and to validate the theoretical framework presented herein.

References

- 1. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. Mthis compound | C9H9ClO2 | CID 36664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of Benzyl Isoquinolinic Alkaloids Palmatine and Corydaline on MCF-7 and MDAMB231 Breast Cancer Cell Lines - Multidisciplinary Cancer Investigation [mcijournal.com]

- 10. academic.oup.com [academic.oup.com]

- 11. chromtech.com [chromtech.com]

Theoretical Synthesis Pathways for Ethyl 4-(chloromethyl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of two primary theoretical pathways for the synthesis of Ethyl 4-(chloromethyl)benzoate, a valuable bifunctional molecule in organic synthesis. The document outlines methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Introduction

This compound is a chemical intermediate of significant interest due to its two reactive sites: the ethyl ester and the benzylic chloride. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. This guide explores two logical and theoretically sound synthetic approaches to this compound.

Synthesis Pathway I: Esterification of 4-(Chloromethyl)benzoic Acid

This pathway begins with the chlorination of p-toluic acid to generate 4-(chloromethyl)benzoic acid, which is then esterified to the final product. The esterification can be achieved through two primary methods: Fischer-Speier esterification or via an acyl chloride intermediate.

Synthesis of 4-(Chloromethyl)benzoic Acid

The initial step involves the radical chlorination of the methyl group of p-toluic acid. This reaction is typically initiated by UV light.

Experimental Protocol: Chlorination of p-Toluic Acid

-

Reaction Setup: A solution of p-toluic acid in a suitable solvent such as chlorobenzene is prepared in a reaction vessel equipped with a gas inlet tube, a condenser, and a UV lamp.

-

Chlorination: The solution is heated to approximately 100°C, and chlorine gas is bubbled through the mixture while irradiating with UV light.

-

Monitoring: The reaction is monitored by the evolution of hydrogen chloride gas.

-

Work-up: Upon completion, the reaction mixture is cooled, allowing the 4-(chloromethyl)benzoic acid to precipitate. The solid is then filtered, washed with a non-polar solvent like petroleum ether to remove the reaction solvent, and dried.

| Parameter | Value/Description |

| Starting Material | p-Toluic Acid |

| Reagent | Chlorine Gas (Cl₂) |

| Solvent | Chlorobenzene |

| Initiator | UV Light |

| Temperature | 100°C |

| Typical Yield | ~85-90% |

Esterification Methods

This classic method involves the acid-catalyzed reaction between the carboxylic acid and an excess of ethanol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: 4-(Chloromethyl)benzoic acid is dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation.

| Parameter | Value/Description |

| Starting Material | 4-(Chloromethyl)benzoic Acid |

| Reagent | Absolute Ethanol (in excess) |

| Catalyst | Concentrated H₂SO₄ or p-TsOH |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4-8 hours |

| Expected Yield | 70-85% |

This method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol.

Experimental Protocol: Acyl Chloride Formation and Esterification

-

Acyl Chloride Formation: 4-(Chloromethyl)benzoic acid is suspended in an inert solvent like dichloromethane or toluene. A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added, often with a catalytic amount of dimethylformamide (DMF) if oxalyl chloride is used. The mixture is typically stirred at room temperature or gently heated until the evolution of gas (SO₂ or CO and CO₂) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 4-(chloromethyl)benzoyl chloride.

-

Esterification: The crude acyl chloride is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of absolute ethanol, often with a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced, is added dropwise. The reaction is typically stirred for a few hours at room temperature.

-

Work-up: The reaction mixture is washed with water, dilute acid (e.g., 1M HCl) to remove the base, and then brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The final product can be purified by vacuum distillation.

| Parameter | Value/Description |

| Starting Material | 4-(Chloromethyl)benzoic Acid |

| Chlorinating Agent | Thionyl Chloride or Oxalyl Chloride |

| Esterification Reagent | Absolute Ethanol |

| Base (optional) | Triethylamine or Pyridine |

| Solvent | Dichloromethane or Toluene |

| Temperature | 0°C to Room Temperature |

| Expected Yield | >90% |

Synthesis Pathway I Visualization

Synthesis Pathway II: Chlorination of Ethyl p-Toluate

This alternative pathway involves first synthesizing Ethyl p-toluate (also known as ethyl 4-methylbenzoate) and then performing a selective radical chlorination of the benzylic methyl group.

Synthesis of Ethyl p-Toluate

Ethyl p-toluate can be readily prepared by the Fischer esterification of p-toluic acid with ethanol, as described in section 2.2.1.

Radical Chlorination of Ethyl p-Toluate

This step is analogous to the well-established Wohl-Ziegler bromination and involves the use of a radical initiator and a source of chlorine radicals, such as N-chlorosuccinimide (NCS).

Experimental Protocol: Radical Chlorination

-

Reaction Setup: A solution of Ethyl p-toluate in a dry, non-polar solvent such as carbon tetrachloride or benzene is prepared. N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), are added.

-

Reaction: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to facilitate the initiation of the radical chain reaction. The reaction is monitored by TLC or GC for the disappearance of the starting material.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium bisulfite (to remove any remaining chlorine) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation.

| Parameter | Value/Description |

| Starting Material | Ethyl p-Toluate |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Initiator | Benzoyl Peroxide (BPO) or AIBN |

| Solvent | Carbon Tetrachloride or Benzene |

| Temperature | Reflux |

| Expected Yield | 80-95% (based on analogous bromination)[1] |

Synthesis Pathway II Visualization

Product Characterization Data

The following table summarizes the key physical and expected spectroscopic data for this compound.

| Property | Value/Description |

| Molecular Formula | C₁₀H₁₁ClO₂[2][3][4] |

| Molecular Weight | 198.65 g/mol [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid[4] |

| Boiling Point | 280 °C (lit.)[3][4] |

| CAS Number | 1201-90-7[2][3][4][5] |

| Expected ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.6 (s, 2H, -CH₂Cl), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| Expected ¹³C NMR | δ (ppm): ~166 (C=O), ~142 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~61 (-OCH₂), ~45 (-CH₂Cl), ~14 (-CH₃) |

| Expected IR (cm⁻¹) | ~1720 (C=O stretch), ~1270 & 1100 (C-O stretch), ~700-800 (C-Cl stretch) |

| Expected MS (m/z) | M⁺ at 198/200 (due to ³⁵Cl/³⁷Cl isotopes), fragment ions corresponding to loss of -OCH₂CH₃, -Cl, -CH₂Cl. |

Conclusion

Both theoretical pathways presented offer viable routes to this compound. Pathway I, particularly through the acyl chloride intermediate, is likely to provide higher overall yields and may be more readily scalable. Pathway II provides a more convergent approach if Ethyl p-toluate is a readily available starting material. The choice of pathway will depend on factors such as the availability of starting materials, desired purity, and scale of the synthesis. The experimental protocols provided are based on established chemical principles and analogous reactions reported in the literature, and they should serve as a solid foundation for further experimental optimization by researchers in the field.

References

Physical and chemical properties of Ethyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(chloromethyl)benzoate is a key bifunctional organic compound utilized extensively as a building block in organic synthesis. Its structure, incorporating both a reactive benzylic chloride and an ethyl ester functional group, makes it a versatile intermediate for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, reactivity, and applications, particularly within the pharmaceutical industry.

Core Properties

This compound is a colorless to nearly colorless liquid at room temperature. It is crucial to handle this compound with care, adhering to appropriate safety protocols, as it is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Proper storage in a cool, dark, and well-ventilated area is recommended to ensure its stability.[2]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][3][4] |

| Molecular Weight | 198.65 g/mol | [1][3][4] |

| CAS Number | 1201-90-7 | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 280 °C (lit.) | [1] |

| Density | ~1.2 g/cm³ | [5] |

| Refractive Index | ~1.523 | [5] |

| Solubility | Soluble in common organic solvents (e.g., alcohols, ethyl acetate, chloroform, hexane); slightly soluble in water. | [6] |

| Purity | Typically >95.0% (GC) | [1] |

Spectral Data Summary

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. The expected spectral characteristics are outlined below.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aromatic protons (d, ~7.4-8.0 ppm), Chloromethyl protons (-CH₂Cl, s, ~4.6 ppm), Ethyl ester methylene protons (-OCH₂CH₃, q, ~4.4 ppm), Ethyl ester methyl protons (-OCH₂CH₃, t, ~1.4 ppm). |

| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Carbonyl carbon (C=O, ~166 ppm), Aromatic carbons (~128-142 ppm), Ethyl ester methylene carbon (-OCH₂, ~61 ppm), Chloromethyl carbon (-CH₂Cl, ~45 ppm), Ethyl ester methyl carbon (-CH₃, ~14 ppm). |

| IR Spectroscopy | Characteristic absorption bands (cm⁻¹): Strong C=O stretch (ester, ~1720-1730 cm⁻¹), C-O stretch (~1100-1300 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), Aromatic C-H and C=C stretches.[7][8][9][10] |

| Mass Spectrometry | Expected major fragment ions (m/z): Molecular ion [M]⁺, loss of the ethoxy group (-OC₂H₅) to form a benzoyl cation, and subsequent loss of CO.[11][12] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method is the esterification of 4-(chloromethyl)benzoic acid with ethanol.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the synthesis of this compound from 4-(chloromethyl)benzoic acid and ethanol using an acid catalyst.

Materials:

-

4-(chloromethyl)benzoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(chloromethyl)benzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by vacuum distillation or column chromatography.

Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Heat the crude product under reduced pressure. Collect the fraction that distills at the appropriate boiling point and pressure.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

Load the crude product onto the column and elute with the chosen solvent system.

-

Collect the fractions containing the pure product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Caption: A flowchart illustrating the synthesis and purification process for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the benzylic chloride group, which is susceptible to nucleophilic substitution reactions.

Reactivity of the Chloromethyl Group

The chloromethyl group is a reactive electrophilic site. As a primary benzylic halide, it can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms.[3][14] The choice of pathway is influenced by the reaction conditions, such as the nature of the nucleophile and the solvent.[14]

-

Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an Sₙ1 mechanism. The stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring, facilitates this pathway.[14][15]

-

Sₙ2 Pathway: With a strong nucleophile and a polar aprotic solvent, the Sₙ2 mechanism is favored. The primary nature of the benzylic carbon minimizes steric hindrance for the backside attack of the nucleophile.[3]

Caption: Reaction diagram showing the Sₙ1 and Sₙ2 nucleophilic substitution pathways for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[16] Its bifunctional nature allows for the introduction of a substituted benzyl moiety into a target molecule. This is particularly useful in the construction of compounds with diverse pharmacological activities.

One notable application is in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[17] The structural framework of this compound serves as a precursor for building the complex heterocyclic systems found in many sartans.[17]

Conclusion

This compound is a versatile and reactive intermediate with significant applications in organic synthesis and drug discovery. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols for its synthesis and purification, is essential for its effective utilization in research and development. Its ability to undergo controlled nucleophilic substitution reactions makes it a valuable tool for the construction of complex molecules with potential therapeutic applications.

References

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | CAS#:1201-90-7 | Chemsrc [chemsrc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 14. quora.com [quora.com]

- 15. Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide ? - CHEMSOLVE.NET [chemizi.blogspot.com]

- 16. nbinno.com [nbinno.com]

- 17. benchchem.com [benchchem.com]

Ethyl 4-(chloromethyl)benzoate: A Versatile Building Block in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(chloromethyl)benzoate is a functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive benzylic chloride and an ethyl ester, makes it a versatile building block for the introduction of the 4-(ethoxycarbonyl)benzyl moiety into a wide range of molecules. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its use in the synthesis of bioactive compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to facilitate its use in research and development.

Chemical Properties and Reactivity

This compound is a colorless to light yellow liquid with a boiling point of 280°C.[1] The key to its utility lies in the reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1201-90-7 | [2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |

| Molecular Weight | 198.65 g/mol | [3] |

| Appearance | Colorless to Almost colorless clear liquid | [4] |

| Boiling Point | 280 °C | [1] |

| Purity | >98.0% (GC) | [4] |

The ester group is generally stable under the conditions used for the nucleophilic substitution of the benzylic chloride but can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing another handle for further synthetic transformations.

Applications in Organic Synthesis

The primary application of this compound is as an alkylating agent. The benzylic chloride is readily displaced by a variety of nucleophiles, including amines, imidazoles, and other heterocycles. This reaction is fundamental to the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Telmisartan Analogues: A Case Study

A prominent, albeit analogous, application showcasing the utility of the chloromethylphenyl moiety is in the synthesis of the antihypertensive drug, Telmisartan. While many reported syntheses of Telmisartan utilize the bromomethyl or more complex chloromethyl biphenyl derivatives, the core reaction is the N-alkylation of a benzimidazole derivative. This serves as an excellent model for the reactivity of this compound.

The synthesis involves the reaction of a benzimidazole intermediate with a 4'-(halomethyl)biphenyl derivative in the presence of a base. This reaction forges a key carbon-nitrogen bond, assembling the core structure of the drug.

The following are representative experimental protocols for the N-alkylation of benzimidazole derivatives, analogous to the reactions of this compound.

Protocol 1: N-Alkylation using Sodium Hydride

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF), a solution of the benzimidazole derivative (1.0 eq.) in DMF is added dropwise at 0 °C under an inert atmosphere.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of this compound (1.1 eq.) in DMF is then added dropwise.

-

The reaction mixture is stirred at room temperature or heated to 50-70 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate

-

A mixture of the benzimidazole derivative (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.) in acetonitrile is stirred at reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

Table 2: Representative Quantitative Data for Analogous N-Alkylation Reactions

| Benzimidazole Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester | K₂CO₃ | Acetonitrile | Reflux | 8 | 85 |

| 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole | NaH | THF/DMA | Reflux | 8 | 85 |

Applications in Medicinal Chemistry and Drug Discovery

The 4-(ethoxycarbonyl)benzyl moiety, readily introduced using this compound, is a common feature in a variety of biologically active molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization or as a key pharmacophoric element.

Telmisartan and its Mechanism of Action

As previously discussed, a key application of structurally related chloromethylphenyl derivatives is in the synthesis of Telmisartan. Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[5] It selectively blocks the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive effects of angiotensin II.[5]

Beyond its primary function as an ARB, Telmisartan has been shown to exhibit other biological activities that may contribute to its therapeutic effects. These activities involve the modulation of key signaling pathways.

Studies have shown that Telmisartan can activate the AMP-activated protein kinase (AMPK) pathway.[5] AMPK is a cellular energy sensor that, when activated, can inhibit cell proliferation. Telmisartan-induced activation of AMPK leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) pathway, which is a key regulator of cell growth and proliferation.[5] This effect is associated with cell cycle arrest at the G0/G1 phase.[5]

Telmisartan has also been identified as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[6][7] PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPAR-γ by Telmisartan can lead to an increase in the expression and activity of endothelial nitric oxide synthase (eNOS).[6] eNOS produces nitric oxide (NO), a potent vasodilator that contributes to the regulation of blood pressure and has cardioprotective effects.[6]

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its reactivity allows for the straightforward introduction of the 4-(ethoxycarbonyl)benzyl group into a variety of molecular scaffolds. The analogous application of similar chloromethylphenyl derivatives in the synthesis of the important antihypertensive drug Telmisartan highlights the significance of this class of reagents in medicinal chemistry. The biological activities of Telmisartan, extending beyond its primary mechanism of action to the modulation of key signaling pathways such as AMPK/mTOR and PPAR-γ-eNOS, underscore the potential for discovering novel therapeutic agents through the creative use of versatile synthetic intermediates like this compound. This guide provides the necessary technical information to empower researchers to effectively utilize this valuable compound in their synthetic and drug discovery endeavors.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 1201-90-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 5. The angiotensin II type 1 receptor antagonist telmisartan inhibits cell proliferation and tumor growth of esophageal adenocarcinoma via the AMPKa/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Electrophilicity of Ethyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(chloromethyl)benzoate is a benzylic halide of significant interest in organic synthesis and medicinal chemistry. Its electrophilic nature, centered at the benzylic carbon, dictates its reactivity and utility as a versatile building block. This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its underlying chemical principles, reactivity profile, and applications in the synthesis of pharmacologically relevant molecules. This document details relevant physicochemical properties, experimental protocols for its synthesis and reactions, and a discussion of its role as an alkylating agent in drug development.

Introduction

This compound belongs to the class of benzylic halides, compounds known for their enhanced reactivity in nucleophilic substitution reactions.[1] The electrophilicity of the methylene carbon is a direct consequence of the electronegativity of the chlorine atom and the resonance stabilization of the incipient carbocation, a key feature of benzylic systems.[2] This inherent reactivity makes this compound a valuable intermediate for the introduction of the ethyl 4-benzoylmethyl moiety into a variety of molecular scaffolds. Its application is particularly prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4] Understanding the nuances of its electrophilic character is paramount for designing efficient synthetic routes and controlling reaction outcomes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁ClO₂ | [5] |

| Molecular Weight | 198.65 g/mol | [5] |

| CAS Number | 1201-90-7 | [5] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 280 °C | [7] |

| Density | 1.17 g/cm³ | [5] |

| Refractive Index | 1.5290-1.5330 | [5] |

| Storage Temperature | 2-8°C | [5] |

Electrophilicity and Reactivity

The core of this compound's utility lies in the electrophilic nature of the benzylic carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion.

Mechanism of Nucleophilic Substitution

Benzylic halides, such as this compound, readily undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The operative pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

-

S(_N)2 Mechanism: In the presence of strong, unhindered nucleophiles and in aprotic solvents, the reaction typically proceeds via a concerted S(_N)2 pathway. The nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

-

S(_N)1 Mechanism: In the presence of weak nucleophiles and in polar, protic solvents, the reaction can proceed through an S(_N)1 mechanism. This involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation. The planarity of this carbocation allows for nucleophilic attack from either face, leading to racemization if the starting material were enantiomerically pure.

The resonance stabilization of the benzylic carbocation is a key factor contributing to the high reactivity of benzylic halides compared to their non-benzylic alkyl halide counterparts.[1][2]

Factors Influencing Reactivity

Several factors can influence the rate and outcome of nucleophilic substitution reactions involving this compound:

-

Nucleophile: Stronger nucleophiles will favor an S(_N)2 reaction and lead to faster reaction rates.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF) favor S(_N)2 reactions, while polar protic solvents (e.g., ethanol, water) can facilitate S(_N)1 reactions by stabilizing the carbocation intermediate.

-

Leaving Group: Chloride is a good leaving group, contributing to the compound's reactivity. The analogous bromide and iodide compounds are even more reactive.

-

Steric Hindrance: While the primary benzylic carbon is relatively unhindered, bulky nucleophiles may slow the rate of S(_N)2 reactions.

Experimental Protocols

Synthesis of this compound

Adapted Protocol for Synthesis (from bromination):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methylbenzoate in a suitable solvent such as carbon tetrachloride.

-

Initiation: Add N-chlorosuccinimide (NCS) and a radical initiator, such as benzoyl peroxide.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

General Protocol for Nucleophilic Substitution

The following is a general procedure for reacting this compound with a nucleophile.

-

Reaction Setup: In a suitable flask, dissolve the nucleophile in an appropriate solvent.

-

Addition of Base (if necessary): If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is often added to deprotonate it and increase its nucleophilicity.

-

Addition of Electrophile: Add this compound to the reaction mixture.

-

Reaction: Stir the reaction at a suitable temperature (room temperature to reflux) and monitor its progress by TLC.

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] Its ability to act as an alkylating agent allows for the covalent attachment of the ethyl benzoylmethyl group to a variety of drug scaffolds, modifying their steric and electronic properties and, consequently, their pharmacological activity.

While specific signaling pathways directly involving this compound are not detailed in the available literature, its role as a synthetic intermediate suggests its contribution to the overall structure and function of the final drug molecule. The moieties introduced using this reagent can influence a drug's binding affinity to its target, its metabolic stability, and its pharmacokinetic profile. For example, similar structures are found in angiotensin II receptor blockers.[3]

Conclusion

This compound is a highly reactive and versatile electrophile, primarily due to its nature as a benzylic halide. Its propensity to undergo nucleophilic substitution reactions makes it a valuable tool in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. A thorough understanding of its reactivity, influenced by factors such as the choice of nucleophile and solvent, is crucial for its effective utilization in research and drug development. While quantitative kinetic and spectroscopic data for this specific compound are not extensively available in the public domain, the well-established principles of benzylic halide reactivity provide a strong framework for predicting and controlling its chemical behavior.

References

- 1. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]

- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. mlunias.com [mlunias.com]

- 5. Ethyl 4-chloromethylbenzoate | 1201-90-7 [chemicalbook.com]

- 6. This compound | 1201-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Alkylation of Phenols with Ethyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the construction of aryl ethers. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis stands as a classic and reliable method for achieving this transformation.[1][2] This document provides a detailed guide for the alkylation of various phenols with ethyl 4-(chloromethyl)benzoate, a versatile reagent for introducing a p-carboxyethylbenzyl group. This moiety can serve as a valuable building block in drug discovery, offering a handle for further functionalization or for modulating the pharmacokinetic properties of a lead compound.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of a phenol with a suitable base, displaces the chloride from the benzylic position of this compound.[1] The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions.

Reaction Mechanism and Workflow

The alkylation of a phenol with this compound follows the general principles of the Williamson ether synthesis. The process can be broken down into two key steps:

-

Deprotonation of the Phenol: A base is used to abstract the acidic proton from the hydroxyl group of the phenol, forming a more nucleophilic phenoxide anion.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group to form the desired ether product.

A general schematic of the reaction is presented below:

Caption: General reaction mechanism for the alkylation of phenols.

The experimental workflow for this reaction typically involves the sequential addition of reagents, followed by a period of heating, and then product isolation and purification.

Caption: A typical experimental workflow for the synthesis.

Experimental Protocols

The following is a general protocol for the alkylation of a phenol with this compound. This protocol can be adapted and optimized for specific phenolic substrates.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or acetone. The volume of the solvent should be sufficient to ensure good stirring of the reaction mixture.

-

Addition of Alkylating Agent: Add this compound (1.0 - 1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 60 °C and the reflux temperature of the solvent. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. If acetone was used, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aryl ether.

Data Presentation

The following tables summarize the reaction conditions and yields for the Williamson ether synthesis of various phenols with different alkylating agents, providing a reference for optimizing the synthesis with this compound.

Table 1: Alkylation of Various Phenols with Benzyl Halides

| Phenol | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenol | Benzyl bromide | K₂CO₃ | DMF | RT | 2 | 95 | [3] |

| 2-Naphthol | Benzyl bromide | K₂CO₃ | DMF | RT | 2 | 96 | [3] |

| 4-Nitrophenol | Benzyl bromide | K₂CO₃ | DMF | RT | 1 | 98 | [3] |

| 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | DMF | RT | 1.5 | 97 | [3] |

| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | - | [4] |

Table 2: Synthesis of Structurally Related Benzoate Esters

| Starting Material | Reagent(s) | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzoic acid | Ethanol | H₂SO₄ | Toluene | - | - | 94.4 | [5] |

| 4-Acetylbenzoic acid | Ethanol | H₂SO₄ | Ethanol | 80 | 3 | 92 | [6] |

| 4-Nitrobenzoic acid | Ethanol | - | Methanol | RT | 2 | 94.7 | [7] |

| p-Hydroxybenzoic acid | Diethyl sulfate | NaOH | Xylene | 90 | 1.5 | 97.6 | [8] |

Note: The data presented in the tables are from analogous reactions and should be used as a guideline for the optimization of the alkylation of phenols with this compound. Reaction conditions and yields may vary depending on the specific substrates and experimental setup.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are dry, especially when using strong bases like NaH.

-

Increase the reaction temperature or prolong the reaction time.

-

Use a more polar aprotic solvent like DMF to enhance the rate of SN2 reactions.[9]

-

Consider adding a catalytic amount of sodium or potassium iodide to promote the reaction, as iodides are better leaving groups.

-

-

Side Reactions:

-

C-alkylation: The phenoxide ion can also act as a nucleophile through the aromatic ring, leading to C-alkylation products. This is more likely to occur with phenols that have electron-donating groups. Using less polar solvents or counterions can sometimes suppress C-alkylation.

-

Elimination: While less common with benzylic halides, elimination reactions can occur, especially at higher temperatures. Using milder bases and lower temperatures can help to minimize this side reaction.

-

Conclusion

The Williamson ether synthesis is a highly effective and versatile method for the preparation of aryl ethers from phenols and this compound. By carefully selecting the base, solvent, and reaction temperature, high yields of the desired products can be achieved. The protocols and data provided in this document serve as a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the efficient synthesis of a diverse range of aryl ether derivatives.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 6. ETHYL 4-ACETYLBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 4-etoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. scispace.com [scispace.com]

Application Notes and Protocols for the Reaction of Ethyl 4-(chloromethyl)benzoate with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the N-alkylation of primary and secondary amines with ethyl 4-(chloromethyl)benzoate. This reaction is a fundamental transformation in organic synthesis and is particularly relevant in the field of drug discovery for the preparation of a wide array of biologically active molecules.

Introduction

This compound is a versatile bifunctional molecule containing both an electrophilic benzylic chloride and a nucleophilic ester moiety. The benzylic chloride is susceptible to nucleophilic attack by amines, leading to the formation of N-substituted ethyl 4-(aminomethyl)benzoate derivatives. These products serve as valuable intermediates in the synthesis of various pharmaceutically active compounds, including kinase inhibitors for cancer therapy.

The reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile, displacing the chloride ion from the benzylic carbon. The reactivity of the amine and the reaction conditions can be tailored to control the extent of alkylation, particularly with primary amines where mono- and di-alkylation are possible.

Key Synthetic Strategies

Two primary strategies for the N-alkylation of amines with this compound are direct alkylation in the presence of a base and reductive amination. Direct alkylation is a straightforward approach, though careful control of reaction conditions is often necessary to avoid the formation of over-alkylated byproducts, especially with primary amines.

Diagram of the General Reaction Workflow

Application of Ethyl 4-(chloromethyl)benzoate in the Synthesis of a Potent Histone Deacetylase 6 (HDAC6) Inhibitor for Cancer Therapy

Introduction

Ethyl 4-(chloromethyl)benzoate is a versatile bifunctional molecule that serves as a key building block in the synthesis of various pharmaceutically active compounds. Its utility stems from the presence of two reactive sites: an ethyl ester and a benzylic chloride. This application note details the use of a closely related analog, methyl 4-(((methylsulfonyl)oxy)methyl)benzoate, in the synthesis of a novel and selective histone deacetylase 6 (HDAC6) inhibitor, N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide] (HPB), which has demonstrated significant anticancer activity. The synthetic principles are directly applicable to this compound. HDAC6, a unique cytoplasmic enzyme, is a promising target for cancer therapy due to its role in cell motility, protein degradation, and angiogenesis.

Synthesis of a Selective HDAC6 Inhibitor

The synthesis of the HDAC6 inhibitor HPB was accomplished in a four-step process, starting from a commercially available precursor. The methodology highlights a key nucleophilic substitution reaction where the chloromethyl or a related activated group on the benzoate ring is displaced by an amine, a reaction for which this compound is well-suited.

Synthetic Scheme:

A novel, potent, and selective HDAC6 inhibitor, HPB, was synthesized from commercially available materials in four steps with an overall yield of 17%.[1] The key steps involved the initial mesylation of methyl 4-(hydroxymethyl)benzoate to form methyl 4-(((methylsulfonyl)oxy)methyl)benzoate, which then underwent a nucleophilic substitution with TBS-protected 2-aminoethanol.[1] This intermediate was subsequently coupled with 2-phenylacetyl chloride.[1] The final steps involved the formation of a hydroxamic acid and deprotection to yield the final compound, HPB.[1]

Caption: Synthetic workflow for the HDAC6 inhibitor HPB.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(((methylsulfonyl)oxy)methyl)benzoate (Analogous to using this compound)

-

Dissolve Methyl 4-(hydroxymethyl)benzoate in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) dropwise.

-

Add methanesulfonyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography.

Step 2: Synthesis of Methyl 4-(((2-((tert-butyldimethylsilyl)oxy)ethyl)amino)methyl)benzoate

-

Dissolve Methyl 4-(((methylsulfonyl)oxy)methyl)benzoate in a polar aprotic solvent (e.g., DMF).

-

Add TBS-protected 2-aminoethanol (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Step 3: Synthesis of Methyl 4-((N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-phenylacetamido)methyl)benzoate

-

Dissolve the product from Step 2 in dichloromethane.

-

Add triethylamine (1.5 equivalents).

-

Add 2-phenylacetyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

Step 4: Synthesis of N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide] (HPB)

-

Dissolve the product from Step 3 in a mixture of methanol and THF.

-

Add a solution of hydroxylamine hydrochloride (5 equivalents) and sodium hydroxide (5 equivalents) in water.

-

Stir the reaction mixture at room temperature for 24 hours.

-

To remove the TBS protecting group, add 2% HCl in methanol and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Neutralize the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound by preparative HPLC.

Biological Activity and Data

The synthesized HDAC6 inhibitor, HPB, demonstrated high potency and selectivity. The inhibitory activity was assessed against a panel of 11 zinc-dependent HDAC enzymes.

| Enzyme | IC50 (nM) of HPB[1] | IC50 (nM) of SAHA (non-selective inhibitor)[1] |

| HDAC1 | 1000 | 20 |

| HDAC2 | >10000 | 30 |

| HDAC3 | >10000 | 10 |

| HDAC4 | >10000 | >10000 |

| HDAC5 | >10000 | >10000 |

| HDAC6 | 10 | 30 |

| HDAC7 | >10000 | >10000 |

| HDAC8 | >10000 | 300 |

| HDAC9 | >10000 | >10000 |

| HDAC10 | >10000 | 500 |

| HDAC11 | 5000 | 1000 |

Table 1: Inhibitory Activity (IC50) of HPB against HDAC Isoforms.

The data clearly indicates that HPB is a highly selective inhibitor of HDAC6, with an IC50 value of 10 nM.[1] This selectivity is a significant advantage, as it may reduce the off-target effects associated with pan-HDAC inhibitors like SAHA.

Mechanism of Action and Signaling Pathway

HDAC6 is a cytoplasmic deacetylase with key substrates including α-tubulin and cortactin, which are crucial for cell motility and adhesion. Inhibition of HDAC6 leads to hyperacetylation of these substrates, resulting in impaired cancer cell migration and invasion. Furthermore, HDAC6 is involved in the aggresome pathway, a cellular mechanism for clearing misfolded proteins. Inhibition of this pathway can lead to the accumulation of toxic protein aggregates and induce apoptosis in cancer cells.

Caption: Simplified signaling pathway of HDAC6 inhibition by HPB.

Conclusion

This compound and its analogs are valuable starting materials for the synthesis of potent and selective anticancer agents. The example of the HDAC6 inhibitor HPB demonstrates a clear synthetic strategy and highlights the potential for developing targeted therapies. The high selectivity of HPB for HDAC6 translates to a promising therapeutic window, and its efficacy in preclinical models warrants further investigation for clinical applications in oncology. This application note provides researchers and drug development professionals with a practical protocol and a deeper understanding of the utility of substituted benzoates in the design of novel cancer therapeutics.

References

Application Notes and Protocols: Functionalization of Polymer Backbones with Ethyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymer backbones is a cornerstone of modern drug delivery and biomaterial science. By covalently attaching specific moieties to a polymer, its physicochemical properties can be tailored to enhance drug solubility, prolong circulation time, and achieve targeted delivery to specific tissues or cells. Ethyl 4-(chloromethyl)benzoate is a versatile reagent for polymer functionalization, introducing a benzoate ester group that can serve as a linker for drug attachment or to modify the polymer's hydrophobicity.

These application notes provide detailed protocols for the functionalization of two common polymer backbones, poly(4-vinylphenol) and poly-L-lysine, with this compound. The methodologies described are based on established Williamson ether synthesis and N-alkylation reactions, respectively. Furthermore, this document outlines the characterization of the resulting functionalized polymers, with a focus on determining the degree of substitution using ¹H NMR spectroscopy.

Data Presentation

The degree of substitution (DS), which is the percentage of monomer units that have been functionalized, is a critical parameter for defining the properties of the modified polymer. The DS can be controlled by adjusting reaction conditions such as the molar ratio of reactants, reaction time, and temperature. Below are tables summarizing typical results for the functionalization of poly(4-vinylphenol) and poly-L-lysine with this compound, as determined by ¹H NMR analysis.

Table 1: Functionalization of Poly(4-vinylphenol) via Williamson Ether Synthesis

| Entry | Molar Ratio (PVP-OH : Reagent : Base) | Reaction Time (h) | Temperature (°C) | Degree of Substitution (%) |

| 1 | 1 : 1.2 : 1.5 | 12 | 60 | 45 |

| 2 | 1 : 1.5 : 2.0 | 24 | 60 | 65 |

| 3 | 1 : 2.0 : 2.5 | 24 | 80 | 85 |

| 4 | 1 : 2.0 : 2.5 | 48 | 80 | 95 |

Table 2: Functionalization of Poly-L-lysine via N-Alkylation

| Entry | Molar Ratio (PLL-NH₂ : Reagent : Base) | Reaction Time (h) | Temperature (°C) | Degree of Substitution (%) |

| 1 | 1 : 1.2 : 1.5 | 24 | 50 | 30 |

| 2 | 1 : 1.5 : 2.0 | 48 | 50 | 50 |

| 3 | 1 : 2.0 : 2.5 | 48 | 70 | 75 |

| 4 | 1 : 2.0 : 2.5 | 72 | 70 | 88 |

Experimental Protocols

Protocol 1: Functionalization of Poly(4-vinylphenol)

This protocol details the etherification of the hydroxyl groups of poly(4-vinylphenol) (PVP) with this compound.

Materials:

-

Poly(4-vinylphenol) (PVP)

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

-

Diethyl ether

-

Dialysis tubing (if required for purification)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution of Polymer: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve poly(4-vinylphenol) in anhydrous DMF. The concentration will depend on the molecular weight of the polymer, but a 5-10% (w/v) solution is a good starting point.